3-(3-Acetylaminophenyl)-4-chlorobenzoic acid

Catalog No.
S6692139
CAS No.
1261908-35-3
M.F
C15H12ClNO3
M. Wt
289.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Acetylaminophenyl)-4-chlorobenzoic acid

CAS Number

1261908-35-3

Product Name

3-(3-Acetylaminophenyl)-4-chlorobenzoic acid

IUPAC Name

3-(3-acetamidophenyl)-4-chlorobenzoic acid

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

InChI

InChI=1S/C15H12ClNO3/c1-9(18)17-12-4-2-3-10(7-12)13-8-11(15(19)20)5-6-14(13)16/h2-8H,1H3,(H,17,18)(H,19,20)

InChI Key

PVQDFHOOVGTYBF-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl

3-(3-Acetylaminophenyl)-4-chlorobenzoic acid is a chemical compound that belongs to the class of substituted benzoic acids. Its molecular formula is C15H14ClN O3, and it consists of a benzoic acid moiety substituted with both an acetylamino group and a chlorine atom. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Typical of carboxylic acids, such as esterification, amidation, and nucleophilic substitution due to the presence of the carboxylic acid group. For instance, it can react with alcohols to form esters under acidic conditions:

3 3 Acetylaminophenyl 4 chlorobenzoic acid+R OHH+Ester+H2O\text{3 3 Acetylaminophenyl 4 chlorobenzoic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{Ester}+\text{H}_2\text{O}

Additionally, the acetylamino group can undergo hydrolysis or reaction with nucleophiles, leading to the formation of amines or other derivatives.

Research indicates that 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid exhibits significant biological activities. It has been studied for its potential anti-inflammatory and analgesic effects, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The chlorobenzoic acid structure may enhance its interaction with biological targets, influencing its pharmacological profile.

The synthesis of 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid can be achieved through several methods:

  • Acetylation of 3-Aminophenol: This method involves the acetylation of 3-aminophenol using acetic anhydride or acetyl chloride, followed by coupling with 4-chlorobenzoic acid.
  • Direct Coupling: Another approach could involve the direct coupling of 4-chlorobenzoic acid with an appropriate acetylated amine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
  • Reduction and Substitution Reactions: Starting from nitro or halogenated derivatives of benzoic acids, reduction and substitution reactions can yield the desired compound.

3-(3-Acetylaminophenyl)-4-chlorobenzoic acid finds applications in various fields:

  • Pharmaceuticals: Due to its potential anti-inflammatory properties, it may be used in drug formulations targeting pain relief.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Research: Its unique structure makes it a subject of study in medicinal chemistry for developing new therapeutic agents.

Interaction studies involving 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid focus on its binding affinity to biological targets such as enzymes and receptors. Investigations using techniques like molecular docking have shown that the compound can effectively bind to cyclooxygenase enzymes, suggesting its potential as an NSAID.

Several compounds share structural similarities with 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Amino-4-chlorobenzoic acidContains an amino group instead of acetylaminoKnown for its role in dye synthesis
AcetaminophenContains a para-hydroxy group instead of chlorineWidely used analgesic and antipyretic
4-ChloroanilineLacks the benzoic acid moietyUsed in dye manufacturing

The uniqueness of 3-(3-Acetylaminophenyl)-4-chlorobenzoic acid lies in its combination of both acetylamino and chlorobenzoic functionalities, which may enhance its biological activity compared to similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

289.0505709 g/mol

Monoisotopic Mass

289.0505709 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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